5-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-PHENYL-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound with a unique structure that includes a triazole ring, a thiol group, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives to form the triazole ring, followed by the introduction of the thiol group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, modified triazole derivatives from reduction, and substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
5-PHENYL-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-PHENYL-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the triazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and thiol-containing molecules, such as:
- 5-PHENYLPENTA-2,4-DIENOIC ACID
- Methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 5-PHENYL-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL apart is its unique combination of a triazole ring, thiol group, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C17H14N4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-phenyl-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14N4S/c22-17-20-19-16(15-11-5-2-6-12-15)21(17)18-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,20,22)/b10-7+,18-13+ |
InChI Key |
UDTHRFOLUQLNEZ-CVUDBVLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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